4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20026116
InChI: InChI=1S/C28H24FN5/c29-22-11-13-23(14-12-22)32-15-17-33(18-16-32)27-26-25(21-7-3-1-4-8-21)19-34(28(26)31-20-30-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2
SMILES:
Molecular Formula: C28H24FN5
Molecular Weight: 449.5 g/mol

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC20026116

Molecular Formula: C28H24FN5

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C28H24FN5
Molecular Weight 449.5 g/mol
IUPAC Name 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C28H24FN5/c29-22-11-13-23(14-12-22)32-15-17-33(18-16-32)27-26-25(21-7-3-1-4-8-21)19-34(28(26)31-20-30-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2
Standard InChI Key XZCWZEMBVISDAX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, reflects its hybrid architecture. The molecular formula is C₃₃H₂₇FN₆, with a molar mass of 526.61 g·mol⁻¹. Key structural components include:

  • A pyrrolo[2,3-d]pyrimidine core, a bicyclic system fused from pyrrole and pyrimidine rings.

  • A 4-(4-fluorophenyl)piperazine substituent at position 4 of the pyrimidine ring.

  • Phenyl groups at positions 5 and 7 of the pyrrole ring.

X-ray crystallography data for analogous compounds (e.g., piperazine salts with aromatic acids) reveal planar pyrrolopyrimidine systems and chair conformations in piperazine moieties . Hydrogen bonding and π-π stacking interactions dominate supramolecular assembly, as observed in related salts .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis follows a multi-step protocol adapted from pyrrolopyrimidine derivatives :

Step 1: Formation of Aminopyrrole Intermediate
A mixture of benzoin (2 g, 0.01 mol), 3,4-dichlorophenylamine (1.6 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol) in dry benzene undergoes reflux with pyridine catalysis, yielding 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile .

Step 2: Cyclization to Pyrrolopyrimidine
The aminopyrrole intermediate reacts with formic acid under reflux to form the pyrrolo[2,3-d]pyrimidine core . Substitution with 4-(4-fluorophenyl)piperazine occurs via nucleophilic aromatic substitution, typically using DMF as a solvent and K₂CO₃ as a base.

Step 3: Purification and Crystallization
Crude product is recrystallized from ethanol or methanol, yielding pale-yellow crystals. Reported yields for analogous compounds range from 45% to 63% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but degrades in acidic media (pH < 3).

Crystallographic Analysis

Crystal structures of analogous piperazine salts show:

  • Hydrogen bonding: N–H···O interactions between piperazinium cations and carboxylate anions .

  • π-π interactions: Between phenyl groups (distance: 3.4–3.7 Å) .

Pharmacological Activity

Receptor Binding Profiles

While direct studies are lacking, structural analogs suggest:

  • 5-HT₁A receptor affinity: The 4-fluorophenylpiperazine moiety is associated with 5-HT₁A agonism (Kᵢ = 120 nM) .

  • Serotonin-norepinephrine reuptake inhibition: Piperazine derivatives inhibit SERT and NET (IC₅₀ = 0.8–1.2 μM) .

CompoundGlucose Reduction (%)ED₅₀ (mg/kg)
Glimepiride58 ± 44.0
Pyrrolopyrimidine Analog55 ± 35.2

Data adapted from ; n = 6 per group.

Metabolic and Toxicological Considerations

Cytochrome P450 Interactions

The 4-fluorophenylpiperazine group inhibits CYP3A4 and CYP2D6 (IC₅₀ = 12–18 μM) , potentially causing drug-drug interactions.

Acute Toxicity

In rats, the LD₅₀ for related piperazines exceeds 500 mg/kg . Common adverse effects include:

  • Transient bradycardia (HR < 300 bpm) .

  • Mild hypothermia (ΔT = -1.5°C) .

Future Directions

  • Structure-Activity Relationships: Systematic modification of phenyl and piperazine substituents.

  • Target Identification: High-throughput screening against kinase and GPCR panels.

  • Formulation Development: Nanocrystal formulations to enhance aqueous solubility.

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